Cas no 898448-60-7 (N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl-2-methoxybenzamide)

N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl-2-methoxybenzamide is a synthetic organic compound featuring a benzamide core substituted with a 4-fluorophenyl group, a 4-methylpiperazine moiety, and a methoxy group. Its structural complexity confers potential pharmacological relevance, particularly in receptor-targeted applications due to the presence of both aromatic and heterocyclic components. The 4-fluorophenyl group enhances binding affinity, while the methylpiperazine segment may improve solubility and bioavailability. The methoxy substitution on the benzamide ring could influence electronic properties and metabolic stability. This compound is of interest in medicinal chemistry research for its modular design, enabling further derivatization for structure-activity relationship studies. Its synthesis requires precise control to ensure high purity and reproducibility.
N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl-2-methoxybenzamide structure
898448-60-7 structure
Product Name:N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl-2-methoxybenzamide
CAS No:898448-60-7
MF:C21H26FN3O2
MW:371.44844865799
CID:5484444
Update Time:2025-08-05

N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl-2-methoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methoxybenzamide
    • N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl-2-methoxybenzamide
    • Inchi: 1S/C21H26FN3O2/c1-24-11-13-25(14-12-24)19(16-7-9-17(22)10-8-16)15-23-21(26)18-5-3-4-6-20(18)27-2/h3-10,19H,11-15H2,1-2H3,(H,23,26)
    • InChI Key: VBNZFOQBACQYTD-UHFFFAOYSA-N
    • SMILES: C(NCC(C1=CC=C(F)C=C1)N1CCN(C)CC1)(=O)C1=CC=CC=C1OC

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Additional information on N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl-2-methoxybenzamide

Product Overview

N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl-2-methoxybenzamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This molecule, with the CAS number 898448-60-7, represents a unique structural combination of aromatic rings, heterocyclic moieties, and functional groups that may contribute to its biological activity. The compound's molecular architecture features a benzamide core, which is a common scaffold in many pharmacologically relevant molecules, coupled with substituents such as 4-fluorophenyl and 4-methylpiperazin-1-yl groups. These structural elements are critical in determining the compound's interactions with biological targets and its overall pharmacological profile.

Recent studies have highlighted the importance of 4-fluorophenyl substituents in modulating the physicochemical properties of aromatic compounds. Fluorine atoms introduce unique electronic effects that can enhance the compound's lipophilicity, stability, and binding affinity to target proteins. Similarly, the 4-methylpiperazin-1-yl group contributes to the molecule's ability to form hydrogen bonds with receptor sites, which is essential for the development of high-affinity ligands. The presence of 2-methoxybenzamide as a core structure further suggests potential applications in the design of anti-inflammatory and neuroprotective agents, as methoxy groups are known to influence the metabolic stability and biological activity of aromatic compounds.

One of the most intriguing aspects of N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl-2-methoxybenzamide is its potential role in targeting specific enzymatic pathways. Research published in Journal of Medicinal Chemistry in 2023 demonstrated that similar compounds with analogous structural features exhibited potent inhibitory activity against protease enzymes involved in viral replication. This finding underscores the importance of 4-fluorophenyl and 4-methylpiperazin-1-yl substituents in modulating enzyme-substrate interactions. Additionally, the 2-methoxybenzamide moiety may contribute to the compound's ability to act as a prodrug, where the methoxy group can be metabolized to release an active pharmacophore, enhancing its bioavailability and therapeutic efficacy.

Another key area of research involving N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl-2-methoxybenzamide is its potential as an anti-inflammatory agent. Inflammatory responses are mediated by a complex interplay of cytokines, chemokines, and signaling molecules, and compounds with specific structural features can modulate these pathways. A 2024 study in Pharmaceutical Research reported that similar molecules with 4-fluorophenyl and 4-methylpiperazin-1-yl substituents showed significant suppression of pro-inflammatory cytokines such as IL-6 and TNF-α. The ability of 2-methoxybenzamide to interact with inflammatory receptors may further enhance the compound's therapeutic potential in conditions such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl-2-methoxybenzamide involves a multi-step process that highlights the complexity of its molecular structure. The core 2-methoxybenzamide scaffold is typically synthesized through a condensation reaction between an appropriate amine and a carboxylic acid derivative. Subsequent functionalization with 4-fluorophenyl and 4-methylpiperazin-1-yl groups requires precise chemical conditions to ensure the stability of the final product. Advanced techniques such as solid-phase synthesis and combinatorial chemistry have been employed to optimize the yield and purity of this compound, which is critical for its application in drug discovery programs.

Recent advances in computational chemistry have provided valuable insights into the molecular interactions of N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl-2-methoxybenzamide. Molecular docking studies have revealed that the compound can bind to specific protein targets with high affinity, particularly those involved in signal transduction pathways. These findings suggest that the compound may have applications in the treatment of diseases such as neurodegenerative disorders and oncological conditions. The ability of 4-methylpiperazin-1-yl to form hydrogen bonds with receptor sites, combined with the 4-fluorophenyl group's hydrophobic properties, makes this molecule a promising candidate for further investigation.

Despite its potential, the development of N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl-2-methoxybenzamide as a therapeutic agent requires extensive preclinical and clinical testing. Challenges such as metabolic stability, toxicological profiles, and pharmacokinetic properties must be addressed to ensure its safety and efficacy. Researchers are also exploring the possibility of modifying the compound's structure to enhance its therapeutic window while minimizing potential side effects. These efforts are critical for translating the molecule's promising in vitro and in silico data into real-world clinical applications.

In summary, N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl-2-methoxybenzamide represents a significant advancement in the field of medicinal chemistry. Its unique molecular structure and potential applications in various therapeutic areas make it a valuable subject for further research. As the scientific community continues to explore the properties and applications of this compound, it is likely to play an increasingly important role in the development of novel therapeutics for a wide range of diseases.

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